

Application in the Synthesis of Fruquintinib: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1] By targeting these key regulators of angiogenesis, the formation of new blood vessels, Fruquintinib effectively suppresses tumor growth and metastasis.[2] This document provides detailed application notes and experimental protocols for the synthesis of Fruquintinib, intended for researchers and professionals in the field of drug development and medicinal chemistry. The synthesis involves the coupling of two key intermediates: 4-chloro-6,7-dimethoxyquinazoline and **6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide**.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Fruquintinib and its biological activity.

Table 1: Summary of Yields for Fruquintinib Synthesis

Step	Reactants	Product	Yield (%)
Final Synthesis of Fruquintinib	4-chloro-6,7-dimethoxyquinazoline, 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide	Fruquintinib	85-90%
Synthesis of 4-chloro-6,7-dimethoxyquinazoline	6,7-dimethoxyquinazolin-4(3H)-one	4-chloro-6,7-dimethoxyquinazoline	93-98%
Synthesis of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide	6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide	6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide	99%

Table 2: Biological Activity of Fruquintinib

Target	IC50 (nM)
VEGFR-1	33
VEGFR-2	35
VEGFR-3	0.5

Experimental Protocols

I. Synthesis of 4-chloro-6,7-dimethoxyquinazoline

This protocol describes the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one to yield the key intermediate, 4-chloro-6,7-dimethoxyquinazoline.

Materials:

- 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol)
- Thionyl chloride (200 ml)

- N,N-dimethylformamide (DMF) (0.2 ml)
- Toluene
- Dichloromethane
- Saturated aqueous sodium hydrogen carbonate solution
- Brine
- Magnesium sulfate

Procedure:

- To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add N,N-dimethylformamide (0.2 ml) dropwise.
- Heat the reaction mixture at reflux for 6 hours.[3]
- After cooling, remove the excess thionyl chloride in vacuo.
- Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.[3]
- Dissolve the residue in dichloromethane (550 ml) and wash with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) followed by brine.
- Dry the organic phase over magnesium sulfate and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid (10.7 g, 98% yield).[3]

II. Synthesis of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide

This protocol details the demethylation of 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide to produce the second key intermediate.

Materials:

- 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol)

- Dichloromethane (50 ml)
- Boron tribromide (BBr₃) in dichloromethane (1.0 M solution)
- Saturated sodium bicarbonate solution
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- Dissolve 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol) in dichloromethane (50 ml) and cool the solution to -5°C.
- Slowly add a 1.0 M solution of BBr₃ in dichloromethane (31 ml, 30.8 mmol).
- Stir the solution at -5°C for 1 hour.
- Add an additional 15 ml of the BBr₃ solution and stir for another hour at 0°C.
- Pour the reaction mixture into a saturated NaHCO₃ solution with ice.
- Separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the product as a solid (3.16 g, 99%).[\[4\]](#)

III. Final Synthesis of Fruquintinib

This final step involves the nucleophilic aromatic substitution reaction between the two key intermediates.

Materials:

- 4-chloro-6,7-dimethoxyquinazoline (7.66 g)

- **6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide** (7 g)
- Dimethylformamide (DMF) (70 ml)
- Potassium carbonate (5.64 g)
- Water
- Ethyl acetate
- Acetonitrile

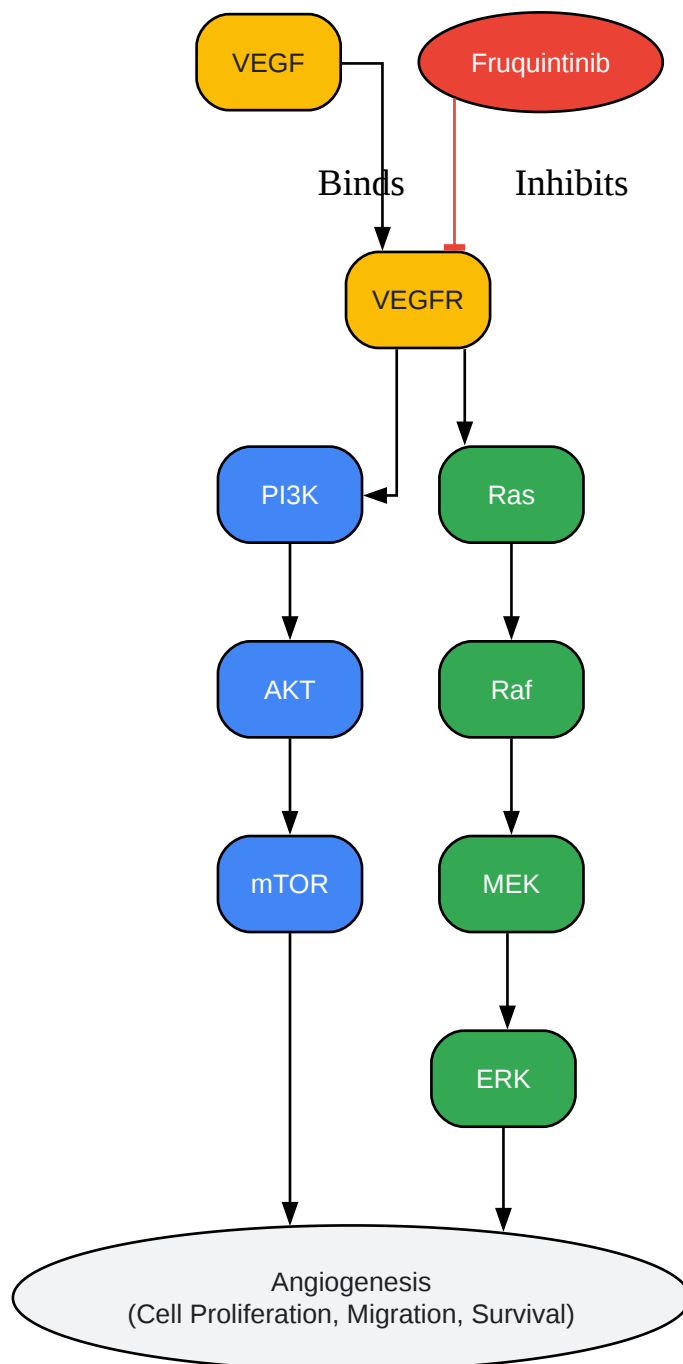
Procedure:

- To a mixture of **6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide** (7 g) and potassium carbonate (5.64 g) in dimethylformamide (70 ml), add 4-chloro-6,7-dimethoxyquinazoline (7.66 g) at 25-30°C.
- Heat the reaction mixture to 70-80°C and stir.^[5]
- Upon completion, cool the mixture to 25-30°C.
- Add water and then ethyl acetate and continue stirring.
- Filter the resulting solid and wash with water.
- Create a slurry of the obtained compound in water, followed by a slurry in acetonitrile.
- Filter the solid, wash with acetonitrile, and dry to obtain Fruquintinib (Yield: 11 g).^[5]

Visualizations

Signaling Pathway of Fruquintinib

Fruquintinib inhibits VEGFR, which in turn blocks downstream signaling pathways crucial for angiogenesis, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.

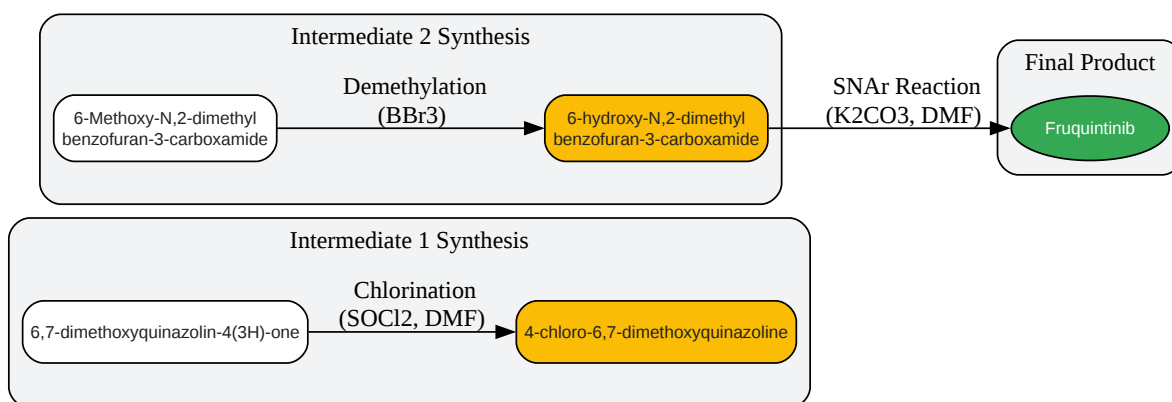


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Caption: Fruquintinib inhibits VEGFR, blocking downstream signaling.

Experimental Workflow for Fruquintinib Synthesis

The overall synthesis of Fruquintinib is a multi-step process culminating in the coupling of two key intermediates.



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Caption: Synthetic workflow for Fruquintinib.

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